An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 2-Chloro-5-(2-methylphenyl)pyridine
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 2-Chloro-5-(2-methylphenyl)pyridine
This technical guide provides a comprehensive analysis and predicted assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 2-Chloro-5-(2-methylphenyl)pyridine. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages a first-principles approach, analyzing substituent effects on the constituent aromatic systems and drawing comparisons with structurally similar compounds. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a robust framework for the spectral interpretation and structural verification of this and related biaryl pyridine derivatives.
Introduction: The Structural Elucidation Challenge
The unambiguous determination of molecular structure is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the structural elucidation of organic molecules in solution. The chemical shift (δ), reported in parts per million (ppm), is a sensitive probe of the electronic environment of each nucleus within a molecule. For complex aromatic systems such as 2-Chloro-5-(2-methylphenyl)pyridine, a detailed assignment of each ¹H and ¹³C signal is critical for confirming its identity and purity.
This guide will first deconstruct the target molecule into its primary structural motifs—a 2-chloropyridine ring and a 2-methylphenyl (o-tolyl) group. By examining the influence of the chloro, methyl, and aryl substituents on the electronic distribution within each ring, a set of predicted ¹H and ¹³C chemical shifts will be established. These predictions will be further refined by comparing them with experimental data from closely related analogs. Finally, a detailed experimental protocol for the acquisition of high-quality 1D and 2D NMR data is provided to enable researchers to verify these assignments empirically.
Theoretical Framework and Predicted Chemical Shift Assignments
The chemical shifts in 2-Chloro-5-(2-methylphenyl)pyridine are primarily dictated by the interplay of inductive and resonance effects of the substituents on both the pyridine and benzene rings, as well as through-space effects arising from the biaryl linkage.
Molecular Structure and Numbering Scheme:
Caption: IUPAC numbering scheme for 2-Chloro-5-(2-methylphenyl)pyridine.
Analysis of Substituent Effects
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2-Chloropyridine Moiety: The chlorine atom at the C2 position is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+M effect). The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which generally deshields all ring protons and carbons compared to benzene. The combined effect of the nitrogen and the chloro group will lead to a significant downfield shift of the pyridine protons and carbons.
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2-Methylphenyl Moiety: The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. This will cause a slight shielding (upfield shift) of the ortho and para positions (C3', C5', and the attached protons) relative to unsubstituted benzene.
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Biaryl Interaction: The two aromatic rings are connected by a C-C single bond. Due to steric hindrance between the hydrogen at C6 of the pyridine ring and the methyl group at C2' of the phenyl ring, free rotation around this bond is likely restricted. This can lead to through-space effects (anisotropic effects) that may further influence the chemical shifts of nearby protons (H6, H6', and the methyl protons).
Predicted ¹H NMR Chemical Shifts
The aromatic region of the ¹H NMR spectrum is expected to show seven distinct signals.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Justification |
| H6 | 8.3 - 8.5 | d | J = 2.0-2.5 Hz | Located ortho to the ring nitrogen, this proton is significantly deshielded. It will appear as a doublet due to coupling with H4. |
| H4 | 7.7 - 7.9 | dd | J = 8.0-8.5, 2.0-2.5 Hz | This proton is coupled to both H3 and H6. The large coupling is from the ortho H3, and the smaller coupling is from the meta H6. |
| H3 | 7.3 - 7.5 | d | J = 8.0-8.5 Hz | Coupled to H4, this proton is expected to be the most upfield of the pyridine protons due to its meta position relative to the nitrogen and chloro group. |
| H3' | 7.2 - 7.4 | m | ||
| H4' | 7.2 - 7.4 | m | These protons of the tolyl ring will appear as a complex multiplet in a relatively narrow region. Their chemical shifts are influenced by both the methyl group and the pyridinyl substituent. | |
| H5' | 7.2 - 7.4 | m | ||
| H6' | 7.2 - 7.4 | m | ||
| CH₃ | 2.2 - 2.4 | s | The methyl protons will appear as a singlet in the typical benzylic proton region. |
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum is expected to show 12 distinct signals for the aromatic carbons and one for the methyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 | 150 - 152 | Attached to both the electronegative nitrogen and chlorine atoms, this carbon will be significantly deshielded. |
| C6 | 148 - 150 | The carbon atom alpha to the pyridine nitrogen is expected to be strongly deshielded. |
| C4 | 138 - 140 | This carbon is deshielded by the nitrogen atom. |
| C5 | 135 - 137 | The point of attachment to the phenyl ring will influence its chemical shift. |
| C1' | 137 - 139 | The ipso-carbon of the phenyl ring, attached to the pyridine ring. |
| C2' | 135 - 137 | The carbon bearing the methyl group. |
| C3 | 123 - 125 | This carbon is expected to be the most shielded of the pyridine carbons. |
| C6' | 129 - 131 | |
| C4' | 128 - 130 | These carbons of the tolyl ring are expected in the typical aromatic region, with their specific shifts influenced by the methyl and pyridinyl groups. |
| C5' | 126 - 128 | |
| C3' | 125 - 127 | |
| CH₃ | 20 - 22 | The methyl carbon will appear in the typical upfield region for alkyl groups attached to an aromatic ring. |
Experimental Protocol for NMR Data Acquisition
To validate the predicted chemical shifts, a rigorous experimental approach is necessary. This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra.
Sample Preparation
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Sample Purity: Ensure the sample of 2-Chloro-5-(2-methylphenyl)pyridine is of high purity (>95%) to avoid interference from impurities.
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its excellent solubilizing properties for a wide range of organic compounds.[1] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be considered.
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Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is recommended.[1][2] For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg in the same volume of solvent will provide better signal-to-noise.[2]
-
Procedure:
-
Weigh the sample accurately in a clean, dry vial.
-
Add the deuterated solvent and gently swirl to dissolve the sample completely.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[3]
-
Cap the NMR tube securely.
-
NMR Instrument Parameters
The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at δ 7.26 ppm).[4]
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which will be crucial for assigning the protons on both aromatic rings.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[5] This is essential for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This experiment is key for identifying quaternary carbons and for connecting the pyridine and phenyl fragments.[6]
-
Caption: Recommended experimental workflow for the complete NMR assignment of 2-Chloro-5-(2-methylphenyl)pyridine.
Data Interpretation and Structural Verification
The acquired spectra should be processed and analyzed as follows:
-
¹H NMR: Integrate the signals to confirm the presence of 7 aromatic protons and 3 methyl protons. Analyze the splitting patterns and coupling constants to begin assigning the pyridine protons.
-
COSY: Identify the coupled spin systems. A correlation between H3 and H4, and between H4 and H6 on the pyridine ring should be observed. The protons on the phenyl ring (H3' to H6') should also show correlations with their neighbors.
-
HSQC: Correlate each proton signal with its corresponding carbon signal. This will provide direct evidence for the C-H connectivities.
-
HMBC: This is the crucial experiment for the complete assignment. Look for key long-range correlations:
-
H6 should show a correlation to C5 and C4.
-
H3 should show a correlation to C2, C4, and C5.
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The methyl protons should show correlations to C1', C2', and C3'.
-
H6' should show a correlation to C1', C2', and C5.
-
Crucially, correlations between the protons on one ring and the carbons on the other (e.g., H6 to C1' and H6' to C5) will definitively confirm the connectivity of the two rings.
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By systematically analyzing the 1D and 2D NMR data in this manner, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for 2-Chloro-5-(2-methylphenyl)pyridine can be achieved, providing definitive structural proof.
Conclusion
This in-depth technical guide provides a robust, scientifically-grounded prediction of the ¹H and ¹³C NMR chemical shifts for 2-Chloro-5-(2-methylphenyl)pyridine. By dissecting the molecule into its constituent fragments and considering the electronic and steric effects of the substituents, a detailed set of assignments has been proposed. The included experimental protocol offers a clear pathway for researchers to obtain high-quality NMR data for this compound. The subsequent analysis of 1D and 2D NMR spectra, as outlined, will enable the unambiguous structural elucidation and verification of this novel biaryl pyridine derivative, a critical step in its further study and application.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]
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Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
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Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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PubChem. 2-Chloropyridine. [Link]
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JEOL. NMR Sample Preparation. [Link]
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SDSU NMR Facility, Department of Chemistry. Common 2D (COSY, HSQC, HMBC). [Link]
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SpectraBase. Toluene - Optional[13C NMR] - Chemical Shifts. [Link]
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